molecular formula C14H11NO4S B8457952 2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione CAS No. 60206-98-6

2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione

Cat. No. B8457952
Key on ui cas rn: 60206-98-6
M. Wt: 289.31 g/mol
InChI Key: RUWJPGMISQDQCO-UHFFFAOYSA-N
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Patent
US03992535

Procedure details

46.6 gm (0.2 mol) of 3-oxo-naphth[2,1-d]isothiazoline -1,1-dioxide were added to a solution of 5.3 gm (0.23 gm-atom) of sodium in 150 ml of methanol and the majority of the alcohol was distilled off. The residue was taken up in 50 ml of dry dimethyl sulfoxide. 23.2 gm (20 ml; 0.25 mol)of chloroacetone were added dropwise over a period of 10 minutes, and the resulting mixture was stirred at room temperature for 30 minutes and was then heated at 120° C for 2.5 hours. The dimethyl sulfoxide was then partly distilled off in vacuo, a solution of 25 gm of sodium acetate in 250 ml of water was added to the residue, accompanied by exterior cooling, and the resulting mixture was thoroughly stirred. The precipitatewhich had formed was suction-filtered off and washed first with water and then with a small quantity of ice-cold ethanol. The crude product (52.3 gm; 90% of theory) thus obtained, m.p. 163°-165° C, may be used as such in the next reaction step. Pure 2-acetonyl-3-oxo-naphth[2,1-d]isothiazoline-1,1-dioxide, recrystallized from ethanol, melted at 164°-165° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]3[C:14]([C:5]=2[S:4](=[O:16])(=[O:15])[NH:3]1)=[CH:13][CH:12]=[CH:11][CH:10]=3.[Na].Cl[CH2:19][C:20](=[O:22])[CH3:21]>CO>[CH2:19]([N:3]1[C:2](=[O:1])[C:6]2[CH:7]=[CH:8][C:9]3[C:14]([C:5]=2[S:4]1(=[O:16])=[O:15])=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:20]([CH3:21])=[O:22] |^1:16|

Inputs

Step One
Name
Quantity
46.6 g
Type
reactant
Smiles
O=C1NS(C2=C1C=CC1=CC=CC=C12)(=O)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the majority of the alcohol was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 120° C for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The dimethyl sulfoxide was then partly distilled off in vacuo
ADDITION
Type
ADDITION
Details
a solution of 25 gm of sodium acetate in 250 ml of water was added to the residue
STIRRING
Type
STIRRING
Details
the resulting mixture was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
The precipitatewhich had formed
FILTRATION
Type
FILTRATION
Details
was suction-filtered off
WASH
Type
WASH
Details
washed first with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(=O)C)N1S(C2=C(C1=O)C=CC1=CC=CC=C12)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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